molecular formula C23H16ClFN2O4S B2676791 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate CAS No. 851092-73-4

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate

Cat. No. B2676791
M. Wt: 470.9
InChI Key: GMSIQJPHAHIAFM-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate is a heterocyclic compound with a complex structure. It combines a pyrazole ring, a benzoate moiety, and various substituents. The presence of both electron-withdrawing and electron-donating groups suggests potential reactivity and biological activity.



Molecular Structure Analysis

The molecular formula of this compound is C~24~H~15~ClFNO~4~S . Let’s examine its structural features:



  • Pyrazole Ring : The central pyrazole ring contributes to the compound’s aromaticity and reactivity.

  • Phenyl Groups : The phenyl groups attached to the pyrazole ring and the benzoate moiety influence the overall shape and electronic properties.

  • Sulfonyl Group : The sulfonyl group (SO~2~) adds polarity and potential hydrogen bonding capabilities.

  • Chlorine and Fluorine Substituents : These halogens enhance lipophilicity and may impact biological interactions.



Chemical Reactions Analysis

Given its diverse functional groups, 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-chloro-6-fluorobenzoate could participate in various reactions:



  • Substitution Reactions : The chlorine and fluorine atoms may undergo nucleophilic or electrophilic substitutions.

  • Base-Catalyzed Hydrolysis : The ester linkage in the benzoate group could be hydrolyzed under basic conditions.

  • Arylation Reactions : The phenyl groups may engage in cross-coupling reactions.



Physical And Chemical Properties Analysis


  • Melting Point : Experimental determination is necessary to ascertain the melting point.

  • Solubility : Solubility in various solvents (polar and nonpolar) affects its practical use.

  • Stability : Assess stability under different conditions (light, temperature, pH).

  • UV-Vis Absorption : Investigate its absorption spectrum.


Safety And Hazards


  • Toxicity : Evaluate potential toxicity based on structural features.

  • Handling Precautions : Use appropriate protective gear during synthesis and handling.

  • Environmental Impact : Consider its persistence and potential harm to ecosystems.


Future Directions


  • Biological Studies : Investigate its pharmacological activity, cellular effects, and potential therapeutic applications.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structure-Activity Relationship (SAR) : Explore analogs to understand key structural features.

  • Patent Applications : If promising, consider patenting novel applications.


Remember that further research and collaboration are essential to unravel the full potential of this intriguing compound. 🧪🔬


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properties

IUPAC Name

[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c1-15-21(32(29,30)17-11-6-3-7-12-17)22(27(26-15)16-9-4-2-5-10-16)31-23(28)20-18(24)13-8-14-19(20)25/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSIQJPHAHIAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-chloro-6-fluorobenzoate

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